(R)-4-Isopropyloxazolidin-2-one

Catalog No.
S1973125
CAS No.
95530-58-8
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Isopropyloxazolidin-2-one

CAS Number

95530-58-8

Product Name

(R)-4-Isopropyloxazolidin-2-one

IUPAC Name

(4R)-4-propan-2-yl-1,3-oxazolidin-2-one

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1

InChI Key

YBUPWRYTXGAWJX-YFKPBYRVSA-N

SMILES

Array

Canonical SMILES

CC(C)C1COC(=O)N1

Isomeric SMILES

CC(C)[C@@H]1COC(=O)N1

The exact mass of the compound (R)-4-Isopropyl-2-oxazolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-4-Isopropyloxazolidin-2-one is a highly crystalline, stoichiometric chiral auxiliary belonging to the classic Evans oxazolidinone family. Featuring an isopropyl directing group at the C4 position, it is widely procured for highly stereoselective asymmetric alkylations, aldol additions, and Diels-Alder cycloadditions[1]. With a molecular weight of 129.16 g/mol and a typical melting point of 70–72 °C, it offers excellent handling characteristics and solubility in standard organic solvents such as tetrahydrofuran and dichloromethane . For industrial and advanced laboratory buyers, its primary value lies in its predictable stereoinduction, high atom economy relative to bulkier auxiliaries, and its ability to be cleanly cleaved and recovered post-reaction, making it a cornerstone reagent for the controlled synthesis of enantiopure active pharmaceutical ingredients (APIs) and complex natural products.

In asymmetric synthesis, chiral auxiliaries are fundamentally non-interchangeable. Substituting (R)-4-isopropyloxazolidin-2-one with its closely related analog, (R)-4-benzyloxazolidin-2-one, fundamentally alters the steric environment of the reactive enolate; the isopropyl group provides immediate alpha-branching, whereas the benzyl group introduces a more flexible beta-branched spacer [1]. This structural difference directly impacts the Zimmerman-Traxler transition state, often leading to degraded diastereomeric ratios (dr) or requiring costly re-optimization of Lewis acids and reaction temperatures [2]. Furthermore, substituting the (R)-enantiomer with the more common (S)-enantiomer will completely invert the absolute stereochemistry of the newly formed chiral centers, resulting in the wrong target molecule [3]. Consequently, procurement must strictly match the specific auxiliary to the validated synthetic route to ensure stereochemical fidelity and process reproducibility.

Mass Efficiency and Atom Economy in Stoichiometric Applications

When evaluating chiral auxiliaries for scale-up, mass efficiency is a critical procurement metric because the auxiliary is used in stoichiometric amounts. (R)-4-Isopropyloxazolidin-2-one has a molecular weight of 129.16 g/mol, compared to 177.20 g/mol for the commonly used (R)-4-benzyloxazolidin-2-one . This represents a ~27% reduction in the mass of auxiliary required per mole of substrate. In process-scale API manufacturing, this lower molecular weight significantly improves the overall atom economy of the intermediate adducts, increases reactor throughput by reducing the volume occupied by the auxiliary, and lowers the mass-based procurement cost per mole of chiral product generated [1].

Evidence DimensionAuxiliary Molecular Weight / Mass Efficiency
Target Compound Data129.16 g/mol (Isopropyl variant)
Comparator Or Baseline177.20 g/mol (Benzyl variant)
Quantified Difference~27% lower mass requirement per mole of substrate
ConditionsStoichiometric auxiliary loading in process-scale synthesis

A lower molecular weight auxiliary directly increases reactor throughput and improves the atom economy of the synthetic step, reducing mass-based procurement costs.

Transition State Rigidity and Diastereoselectivity

The specific steric profile of the C4-substituent dictates the rigidity of the transition state during enolate formation and subsequent electrophilic attack. The isopropyl group in (R)-4-isopropyloxazolidin-2-one branches immediately at the alpha position relative to the oxazolidinone ring, creating a tight, rigid steric shield [1]. In contrast, the benzyl group in (R)-4-benzyloxazolidin-2-one contains a methylene spacer, allowing for greater conformational flexibility. In specific boron-mediated aldol additions, particularly with unbranched aliphatic aldehydes, this immediate alpha-branching of the isopropyl variant can provide superior stereocontrol, consistently yielding diastereomeric ratios (dr) exceeding 95:5, whereas the more flexible benzyl analog may yield slightly lower selectivities or require more stringent cryogenic conditions to achieve the same dr[2].

Evidence DimensionSteric branching and transition state rigidity
Target Compound DataImmediate alpha-branching (C1' position)
Comparator Or BaselineBeta-branching with conformational flexibility (Benzyl, C2' position)
Quantified DifferenceEnhanced rigidity leading to dr > 95:5 in specific aliphatic aldol additions
ConditionsBoron-mediated Evans aldol reactions

Selecting the isopropyl auxiliary ensures maximum stereocontrol for specific substrates, minimizing the need for complex downstream chromatographic separations of diastereomers.

Cleavage Stability and Auxiliary Recovery

Post-reaction cleavage and recovery of the chiral auxiliary is essential for cost-effective process chemistry. (R)-4-Isopropyloxazolidin-2-one features a strictly aliphatic side chain, making it highly robust against a variety of cleavage conditions, including reductive cleavage (e.g., LiAlH4) and oxidative hydrolysis (e.g., LiOH/H2O2)[1]. While the benzyl analog is also widely used, its benzylic protons can occasionally be susceptible to side reactions or trace degradation under highly specific oxidative or strongly basic conditions [2]. The chemical inertness of the isopropyl group ensures that the auxiliary can be recovered intact with yields frequently exceeding 90%, allowing for efficient recycling in multi-kilogram manufacturing campaigns.

Evidence DimensionChemical stability during auxiliary cleavage
Target Compound DataStrictly aliphatic (inert to benzylic side reactions)
Comparator Or BaselineBenzylic side chain (susceptible to trace side reactions under extreme conditions)
Quantified Difference>90% intact recovery with zero risk of benzylic degradation
ConditionsOxidative (LiOH/H2O2) or reductive cleavage protocols

High recovery rates and chemical inertness during cleavage significantly lower the effective cost of the auxiliary in large-scale, closed-loop manufacturing processes.

Absolute Stereochemical Direction

The choice between the (R)- and (S)-enantiomers of 4-isopropyloxazolidin-2-one dictates the absolute stereochemistry of the resulting product. Procuring (R)-4-isopropyloxazolidin-2-one specifically directs the electrophilic attack to the opposite face of the enolate compared to the (S)-enantiomer [1]. In the synthesis of complex natural products or APIs where a specific enantiomer is biologically active, the use of the (R)-auxiliary is mandatory to access the required absolute configuration (e.g., yielding the specific syn-aldol or anti-aldol diastereomer required by the synthetic route) [2]. Substitution with the (S)-enantiomer is impossible without completely redesigning the target molecule's synthetic pathway.

Evidence DimensionEnantiomeric product formation
Target Compound DataYields specific (R)-directed absolute configuration
Comparator Or Baseline(S)-4-Isopropyloxazolidin-2-one (yields the exact opposite enantiomer/diastereomer)
Quantified Difference100% inversion of absolute stereochemistry at the newly formed chiral center
ConditionsStandard asymmetric alkylation or aldol addition

Procurement must exactly match the required enantiomer ((R) vs (S)) because they produce mirror-image intermediates, and the wrong choice will result in a biologically inactive or incorrect final product.

Process-Scale Synthesis of Enantiopure APIs

(R)-4-Isopropyloxazolidin-2-one is the optimal choice for the large-scale manufacturing of chiral APIs where mass efficiency is paramount. Because it offers a ~27% lower molecular weight compared to the benzyl analog, it maximizes reactor throughput and improves overall atom economy [1]. Furthermore, its strictly aliphatic nature ensures robust stability during oxidative or reductive cleavage, allowing for >90% auxiliary recovery and recycling, which is critical for favorable process economics[2].

Boron-Mediated Asymmetric Aldol Additions

In synthetic routes requiring the construction of contiguous stereocenters via Evans aldol chemistry, this compound is highly preferred. The immediate alpha-branching of the isopropyl group provides a rigid steric shield in the Zimmerman-Traxler transition state, often delivering superior diastereomeric ratios (dr > 95:5) compared to more conformationally flexible auxiliaries, especially when reacting with unbranched aliphatic aldehydes[3].

Synthesis of Specific (R)-Directed Stereocenters

When a target molecule's biological activity depends on a specific absolute configuration that requires (R)-directed enolate facial shielding, (R)-4-isopropyloxazolidin-2-one is strictly required [4]. It cannot be substituted by the more commonly available (S)-enantiomer, making it an indispensable procurement item for specific natural product total syntheses and targeted drug discovery programs where the (R)-chiral center is non-negotiable.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

129.078978594 Da

Monoisotopic Mass

129.078978594 Da

Heavy Atom Count

9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(R)-(+)-4-Isopropyl-2-oxazolidinone

Dates

Last modified: 08-16-2023

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